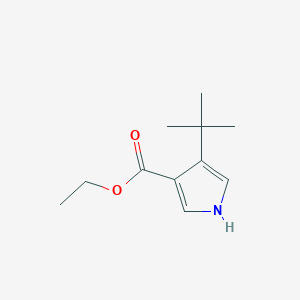

4-terc-butil-1H-pirrol-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C11H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrole compounds can inhibit the MDM2-p53 interaction, which is crucial for tumor suppression. The binding assays demonstrated that certain pyrrole derivatives exhibited significant inhibition of this interaction, suggesting a promising avenue for developing new cancer therapeutics .

Neuroprotective Effects

Research indicates that pyrrole derivatives may possess neuroprotective properties. Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been linked to the modulation of neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases .

Organic Synthesis

Building Block in Synthesis

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate serves as a versatile building block in organic synthesis. It can be used to synthesize various biologically active molecules through reactions such as electrophilic substitutions and cycloadditions. The compound's stability and reactivity make it suitable for constructing complex molecular architectures .

Reagent in Chemical Reactions

This compound has also been utilized as a reagent in the synthesis of other functionalized pyrroles and heterocycles. Its ability to participate in metal-free oxidative coupling reactions enhances its utility in synthetic organic chemistry .

Materials Science

Polymer Chemistry

In materials science, ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Supramolecular Chemistry

The compound's ability to form supramolecular structures through hydrogen bonding and π-π stacking interactions is of interest in supramolecular chemistry. These interactions can lead to the development of new materials with tailored properties for applications in sensors and drug delivery systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of MDM2-p53 interactions, various derivatives were synthesized from ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate. The results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 2: Polymer Applications

Research on the incorporation of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate into polymer matrices showed improved mechanical properties and thermal resistance compared to traditional polymers. This enhancement suggests its feasibility for industrial applications where durability is critical.

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are yet to be determined. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may affect similar pathways and have downstream effects on these biological activities.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. Research is ongoing to determine these properties and their impact on the compound’s bioavailability .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions are highly tolerant of various functional groups, making this method versatile for different substrates.

Industrial Production Methods

Industrial production of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring.

Comparación Con Compuestos Similares

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

Ethyl 1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of a pyrrole ring.

4-tert-butyl-1H-pyrrole-3-carboxylic acid: Lacks the ethyl ester group, which can influence its reactivity and applications.

Methyl 4-tert-butyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

These compounds share structural similarities but differ in their specific functional groups, which can affect their chemical properties and applications.

Actividad Biológica

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate features a pyrrole ring substituted with a tert-butyl group and an ethyl ester functional group. Its molecular formula is C12H17N1O2 with a molecular weight of approximately 223.31 g/mol. The compound exhibits a boiling point of around 341.9°C and a density of 1.02 g/cm³, indicating its relatively high molecular weight and complexity .

Antimicrobial Properties

Research has shown that derivatives of pyrrole compounds, including ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate, exhibit significant antimicrobial activity against various bacterial and fungal strains. In particular, studies have indicated that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | Staphylococcus aureus | < 32 µg/mL |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | Escherichia coli | < 16 µg/mL |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | Candida albicans | < 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting key signaling pathways involved in tumor growth .

Case Study: Inhibition of MDM2-p53 Interaction

A significant study investigated the ability of pyrrole derivatives to inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential applications in cancer therapy .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | HCT116 (Colon Cancer) | 5.0 |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | MCF7 (Breast Cancer) | 8.2 |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | A549 (Lung Cancer) | 6.7 |

The biological activity of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is mediated through its interaction with various molecular targets. The compound participates in electrophilic and nucleophilic reactions, which can alter the function of biological molecules and pathways. Ongoing research aims to elucidate specific molecular targets involved in its mechanism of action .

Propiedades

IUPAC Name |

ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWMHAAZUHQOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.